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Introduction
L-Arabitol, a five-carbon sugar alcohol, is a metabolite of significant interest in the study of

Candida species, a genus of yeasts that includes opportunistic human pathogens. Produced

from the metabolism of L-arabinose, a component of plant hemicellulose, L-arabitol plays a

role in the fungus's carbon metabolism and can serve as a potential biomarker for invasive

candidiasis. Understanding the biosynthesis of L-arabitol is crucial for developing novel

antifungal strategies and for various biotechnological applications. This technical guide

provides an in-depth overview of the L-arabitol biosynthesis pathway in Candida species,

including quantitative production data, detailed experimental protocols, and visualizations of the

key metabolic and regulatory pathways.

L-Arabitol Biosynthesis Pathway
The primary route for L-arabitol biosynthesis in Candida species is through the reduction of L-

arabinose. This process is an integral part of the L-arabinose catabolic pathway, which

ultimately funnels carbon into the central pentose phosphate pathway (PPP). The initial and

key step in L-arabitol production is the conversion of L-arabinose to L-arabitol, a reaction

catalyzed by L-arabinose reductase.

The subsequent steps involve the conversion of L-arabitol to L-xylulose and then to xylitol,

which is further metabolized to enter the pentose phosphate pathway. While these latter steps
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are technically part of L-arabitol catabolism, they are intrinsically linked to its biosynthesis and

overall flux. The key enzymes involved in this pathway are:

L-Arabinose Reductase (LAR): Catalyzes the NADPH-dependent reduction of L-arabinose to

L-arabitol.

L-Arabitol Dehydrogenase (LAD): Catalyzes the NAD+-dependent oxidation of L-arabitol to
L-xylulose.

L-Xylulose Reductase (LXR): Catalyzes the NADPH-dependent reduction of L-xylulose to

xylitol.

Click to download full resolution via product page

Quantitative Data on L-Arabitol Production
Several Candida species are known to produce L-arabitol from L-arabinose. The yield and

productivity can vary significantly depending on the species, strain, and cultivation conditions.

The following tables summarize quantitative data from various studies.
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Candida
Species

Strain
Substrate
(L-
Arabinose)

L-Arabitol
Titer (g/L)

Yield (g/g) Reference

Candida

entomaea
NRRL Y-7785 50 g/L - 0.70 [1]

Candida

parapsilosis
27RL-4 20 g/L 10.42 - 10.72 0.51 - 0.53 [2][3]

Candida

parapsilosis
DSM 70125 20 g/L 10 - 14 0.51 - 0.78 [4]

Candida

tropicalis
- - - 1.02 [2]

Pichia

guilliermondii
NRRL Y-2075 50 g/L - 0.70 [5][1]

Candida
parapsilosis
Strain

Initial L-
Arabinose
(g/L)

L-Arabitol
Produced (g/L)

Biomass (g/L) Yield (g/g)

27RL-4 20 10.42 5.23 0.51

27RL-4 32.5 10.72 6.25 0.33

27RL-4 50 10.15 6.51 0.20

27RL-4 80 9.87 6.84 0.12

DSM 70125 20 10.28 6.27 0.51

Data adapted from Kordowska-Wiater et al. (2019).[2][6][3]

Transcriptional Regulation of L-Arabitol
Biosynthesis
The expression of genes involved in the L-arabinose catabolic pathway, including those for L-
arabitol biosynthesis, is tightly regulated at the transcriptional level. In fungi, this regulation is
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primarily controlled by specific transcription factors that respond to the presence of L-

arabinose.

In Aspergillus niger, a well-studied model for fungal pentose metabolism, two key transcriptional

activators have been identified: XlnR and AraR. While XlnR is the main regulator of D-xylose

metabolism, AraR specifically induces the genes of the L-arabinose pathway in the presence of

L-arabinose. It is likely that homologous regulatory systems exist in Candida species.

Click to download full resolution via product page

In Candida albicans, the general carbohydrate metabolism is regulated by transcription factors

such as Tye7p and Gal4p, which are key regulators of glycolysis. While their specific role in L-

arabinose metabolism is not fully elucidated, it is plausible that they play a role in integrating

the pentose catabolic pathway with central carbon metabolism.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-
arabitol biosynthesis in Candida species.

Protocol 1: Preparation of Cell-Free Extract for Enzyme
Assays
This protocol describes the preparation of cell-free extracts from Candida cells suitable for

spectrophotometric enzyme assays.

Materials:

Candida cell culture grown to mid-log phase

Lysis Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1

mM DTT)

Glass beads (0.5 mm diameter), acid-washed and sterile

Protease inhibitor cocktail
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Microcentrifuge tubes, pre-chilled

Bead beater or high-speed vortexer

Refrigerated microcentrifuge

Procedure:

Harvest Candida cells from the culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer containing a protease

inhibitor cocktail.

Transfer the cell suspension to a pre-chilled microcentrifuge tube containing an equal volume

of glass beads.

Disrupt the cells by mechanical agitation using a bead beater or by vigorous vortexing for 30-

second intervals, with 30-second cooling periods on ice, for a total of 5-10 cycles.

Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris and glass

beads.

Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

Determine the protein concentration of the cell-free extract using a standard method such as

the Bradford assay.

Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Click to download full resolution via product page

Protocol 2: Spectrophotometric Enzyme Assays
The activities of the key enzymes in the L-arabitol pathway can be determined by monitoring

the change in absorbance of NAD(P)H at 340 nm.
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A. L-Arabinose Reductase (LAR) Assay

Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-

arabinose to L-arabitol.

Reaction Mixture (1 mL total volume):

50 mM Potassium Phosphate Buffer (pH 6.5)

0.2 mM NADPH

100 mM L-arabinose

Cell-free extract (containing 10-50 µg of total protein)

Procedure:

Combine the buffer and NADPH in a cuvette and incubate at 30°C for 5 minutes to

equilibrate.

Add the cell-free extract and mix gently.

Initiate the reaction by adding L-arabinose.

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a

spectrophotometer.

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22

mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol

of NADPH per minute.

B. L-Arabitol Dehydrogenase (LAD) Assay

Principle: Measures the rate of NAD+ reduction to NADH during the oxidation of L-arabitol
to L-xylulose.

Reaction Mixture (1 mL total volume):
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100 mM Glycine-NaOH Buffer (pH 9.0)

2.5 mM NAD+

100 mM L-arabitol

Cell-free extract (containing 20-100 µg of total protein)

Procedure:

Combine the buffer, NAD+, and L-arabitol in a cuvette and incubate at 30°C for 5

minutes.

Initiate the reaction by adding the cell-free extract.

Monitor the increase in absorbance at 340 nm for 3-5 minutes.

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹

cm⁻¹). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of

NAD+ per minute.

C. L-Xylulose Reductase (LXR) Assay

Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-

xylulose to xylitol.

Reaction Mixture (1 mL total volume):

100 mM Glycine Buffer (pH 10.0)

0.1 mM NADPH

10 mM L-xylulose

Cell-free extract (containing 10-50 µg of total protein)

Procedure:

Combine the buffer and NADPH in a cuvette and incubate at 25°C for 5 minutes.
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Add the cell-free extract and mix.

Initiate the reaction by adding L-xylulose.

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

Calculate the enzyme activity as described for the LAR assay.

Protocol 3: Quantification of L-Arabitol by HPLC
This protocol describes the quantification of extracellular L-arabitol in Candida culture

supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

Candida culture supernatant

HPLC system with a Refractive Index (RI) detector

Carbohydrate analysis column (e.g., Aminex HPX-87H)

Mobile phase (e.g., 5 mM H₂SO₄)

L-arabitol standard solutions of known concentrations

Syringe filters (0.22 µm)

Procedure:

Harvest Candida cells from the culture by centrifugation at 10,000 x g for 10 minutes.

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining

cells and debris.

Prepare a series of L-arabitol standard solutions of known concentrations (e.g., 0.1, 0.5, 1,

5, 10 g/L) in the mobile phase.

Set up the HPLC system with the appropriate column and mobile phase at a constant flow

rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).
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Inject the L-arabitol standards to generate a calibration curve by plotting peak area against

concentration.

Inject the filtered culture supernatant samples.

Identify the L-arabitol peak in the sample chromatograms based on the retention time of the

standard.

Quantify the concentration of L-arabitol in the samples by comparing the peak area to the

calibration curve.

Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing the expression of genes involved in L-arabitol
biosynthesis using reverse transcription-quantitative PCR (RT-qPCR).

A. RNA Extraction from Candida Species

Materials:

Candida cells grown under desired conditions

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent

RNase-free water, tubes, and tips

Bead beater and zirconia/silica beads (for mechanical lysis)

DNase I

Procedure (using a kit with mechanical lysis):

Harvest approximately 1x10⁷ Candida cells by centrifugation.

Resuspend the cell pellet in the lysis buffer provided in the kit.

Add zirconia/silica beads and perform mechanical disruption using a bead beater.
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Proceed with the RNA purification steps as per the manufacturer's instructions, including

the on-column DNase I digestion to remove any contaminating genomic DNA.

Elute the RNA in RNase-free water.

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by

agarose gel electrophoresis to check for intact ribosomal RNA bands.

B. cDNA Synthesis

Materials:

Total RNA (1-2 µg)

Reverse transcriptase enzyme

Random hexamers or oligo(dT) primers

dNTPs

RNase inhibitor

Reaction buffer

Procedure:

In an RNase-free tube, combine the total RNA and random hexamers/oligo(dT) primers.

Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on

ice.

Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse

transcriptase.

Add the master mix to the RNA-primer mixture.

Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g.,

42°C or 50°C) for 60 minutes.
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Inactivate the enzyme by heating at 70°C for 10 minutes.

The resulting cDNA can be used directly for qPCR or stored at -20°C.

C. Quantitative PCR (qPCR)

Materials:

cDNA template

Gene-specific forward and reverse primers for the target genes (e.g., LAR, LAD, LXR) and

a reference gene (e.g., ACT1)

SYBR Green or TaqMan probe-based qPCR master mix

Real-time PCR instrument

Procedure:

Design and validate qPCR primers for the target and reference genes. Primers should be

18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of

58-62°C. The amplicon size should be between 100-200 base pairs.

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers,

and diluted cDNA.

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling

protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15

sec and 60°C for 1 min).

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the

specificity of the amplification.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the reference gene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Conclusion
The biosynthesis of L-arabitol in Candida species is a key metabolic process linked to L-

arabinose utilization. A thorough understanding of this pathway, its regulation, and the enzymes

involved is essential for both basic research and applied sciences. This technical guide

provides a comprehensive resource for researchers, scientists, and drug development

professionals, offering quantitative data, detailed experimental protocols, and visual

representations of the core concepts to facilitate further investigation into this important area of

Candida biology. The provided methodologies can serve as a foundation for studies aimed at

elucidating the role of L-arabitol in pathogenesis, identifying novel antifungal targets, and

engineering Candida strains for biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric
Assays [creative-enzymes.com]

2. static1.squarespace.com [static1.squarespace.com]

3. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by
Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. sigmaaldrich.com [sigmaaldrich.com]

6. Reverse Transcription-Quantitative Real-Time PCR (RT-qPCR) Assay for the Rapid
Enumeration of Live Candida auris Cells from the Health Care Environment - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [L-Arabitol Biosynthesis in Candida Species: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046117#l-arabitol-biosynthesis-in-candida-species]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b046117?utm_src=pdf-body-img
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/product/b046117?utm_src=pdf-custom-synthesis
https://www.creative-enzymes.com/service/enzyme-activity-measurement-for-lxylulose-reductase-using-spectrophotometric-assays_30.html
https://www.creative-enzymes.com/service/enzyme-activity-measurement-for-lxylulose-reductase-using-spectrophotometric-assays_30.html
https://static1.squarespace.com/static/535b0bc3e4b05d1feab46292/t/580fa3eac534a5c144037471/1477420011039/RNA_extraction_and_cDNA_synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC404661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC404661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC404661/
https://www.researchgate.net/publication/346660850_Candida_albicans_Culture_Cell_Harvesting_and_Total_RNA_Extraction
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/196/279/l-xylulose_reductase.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8849214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8849214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8849214/
https://www.benchchem.com/product/b046117#l-arabitol-biosynthesis-in-candida-species
https://www.benchchem.com/product/b046117#l-arabitol-biosynthesis-in-candida-species
https://www.benchchem.com/product/b046117#l-arabitol-biosynthesis-in-candida-species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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